Diarctigenin is a lignan compound primarily derived from the plant Arctium lappa, commonly known as burdock. This compound has garnered attention due to its potential pharmacological properties, particularly in immunomodulation and anti-inflammatory activities. Diarctigenin is classified under the dibenzylbutyrolactone-type lignans, a subgroup of natural products known for their diverse biological activities.
Diarctigenin is isolated from various species of the Asteraceae family, particularly from Arctium lappa. This plant has been traditionally used in herbal medicine for its purported health benefits. The classification of diarctigenin as a lignan places it within a larger category of phytochemicals that exhibit various biological effects, including antioxidant, anti-inflammatory, and anticancer properties.
The synthesis of diarctigenin can be achieved through several methods, including:
The extraction process often involves solvent extraction techniques followed by chromatographic methods such as high-performance liquid chromatography (HPLC) to purify the compound. The efficiency of these methods can vary based on factors like solvent choice and extraction time.
Diarctigenin has a complex molecular structure characterized by its dibenzylbutyrolactone framework. The chemical formula is , with a molecular weight of approximately 316.36 g/mol.
Diarctigenin undergoes various chemical reactions that can alter its structure and functionality:
These reactions are essential for understanding the compound's stability and reactivity under physiological conditions.
The mechanism of action of diarctigenin involves several pathways:
Diarctigenin has several promising applications in scientific research:
Arctium lappa has been extensively documented in traditional medicine systems across Asia and Europe. In Traditional Chinese Medicine (TCM), burdock seeds (known as Niubangzi) were historically prescribed to treat "wind-heat" conditions—a TCM syndrome encompassing respiratory infections, sore throats, and measles [6] [8]. Ayurvedic texts similarly describe burdock root ("Gobo") for inflammatory skin conditions like eczema and acne. These ethnopharmacological applications reflect arctigenin’s inherent bioactivity, though the compound itself was not isolated until modern analytical techniques emerged [8].
The geographical distribution of arctigenin-containing plants extends beyond Arctium lappa. Phytochemical surveys identify it in >38 plant species across eight botanical families, with highest concentrations in seeds and fruits of Asteraceae species like Centaurea and Saussurea [6]. Traditional preparation methods—often involving decoctions or ethanol extracts—optimized arctigenin bioavailability through hydrolysis of its glycoside precursor, arctiin [6]. This unintentional bioactivation underscores the sophistication of empirical traditional formulations.
Table 1: Traditional Uses of Arctigenin-Containing Plants
Plant Source | Traditional Indications | Cultural System |
---|---|---|
Arctium lappa seeds | Respiratory infections, skin inflammations | TCM, Kampo, Ayurveda |
Centaurea solstitialis | Fever, jaundice, digestive disorders | Mediterranean folk medicine |
Saussurea lappa roots | Rheumatic pain, bacterial infections | Unani, Tibetan medicine |
Anticancer Mechanisms
Arctigenin exhibits selective cytotoxicity against multiple cancer types by exploiting metabolic vulnerabilities. In pancreatic cancer (PANC-1 cells), it induces apoptosis under glucose deprivation by inhibiting mitochondrial complex I and activating AMPK-mediated energy stress pathways [1] [9]. The compound demonstrates dose-dependent suppression of proliferation in liver (HepG2), gastric (SNU-1, AGS), and colon (SW480) cancers via:
Table 2: Anticancer Effects of Arctigenin Across Cancer Types
Cancer Type | Key Molecular Targets | Observed Effects |
---|---|---|
Hepatocellular carcinoma | PI3K/Akt, Bax/Bcl-2 ratio | IC₅₀ = 0.24 μM (24h); apoptosis |
Breast cancer | AP-1, MMP-9, uPA | Metastasis inhibition (70% reduction) |
Colon cancer | NF-κB, Smac/Bax | 3-fold ↑ apoptosis; invasion suppression |
Pancreatic cancer | Mitochondrial complex I, AMPK | Selective cytotoxicity in glucose-deprived cells |
Antiviral Activity
Arctigenin’s broad-spectrum antiviral potential is validated against both RNA and DNA viruses:
Mechanistically, it disrupts viral attachment machinery and replication complex assembly without affecting host cell viability at therapeutic concentrations [3] [5].
Antibacterial and Anti-Biofilm Actions
Against Gram-negative pathogens like Pseudomonas aeruginosa, arctigenin (MIC = 128 μg/mL) exerts membrane-disruptive effects, increasing propidium iodide uptake by 95% and dissipating proton motive force [4] [10]. At sub-MIC concentrations (32 μg/mL), it significantly inhibits:
Critically, arctigenin synergizes with antibiotics like ciprofloxacin (FIC index = 0.25), reducing effective doses and potentially delaying resistance emergence [10].
Structural Determinants of Bioactivity
Arctigenin’s dibenzylbutyrolactone scaffold enables target promiscuity through:
Chirality critically influences function: (−)-arctigenin shows 5-fold greater tumor suppression than (+)-enantiomer due to optimized target binding geometry [9]. Semi-synthetic derivatives exploit this:
Table 3: Structural Modifications of Arctigenin and Enhanced Properties
Derivative | Structural Change | Improved Property | Therapeutic Application |
---|---|---|---|
Arctigenin cinnamate | Esterification at C-6′ | 12× ↑ cytotoxicity | Pancreatic cancer |
4′-O-methylarctigenin | Methylation of phenolic OH | ↑ Metabolic stability | Chronic inflammation |
Arctigenin-4-glucoside | Glycosylation | ↑ Water solubility | Injectable formulations |
Pharmacokinetics and Clinical Translation
Despite promising in vitro activity, arctigenin faces biopharmaceutical challenges:
Innovative delivery systems overcome these limitations:
Clinical evidence remains limited but promising. A Phase I trial (GBS-01 formulation) confirmed safety in pancreatic cancer patients, though efficacy was modest (1/15 response rate) [9]. Current research focuses on combination regimens, such as arctigenin + gemcitabine, to exploit chemosensitization effects observed in vitro [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7